molecular formula C18H18O3 B8564914 Diphenylacetessigester

Diphenylacetessigester

Cat. No.: B8564914
M. Wt: 282.3 g/mol
InChI Key: BZOWXNPUHXXHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylacetessigester, systematically named ethyl diphenylacetate (CAS 3468-99-3), is an ester derivative of diphenylacetic acid. It is characterized by two phenyl groups attached to a central acetic acid backbone, with the carboxylic acid group esterified to an ethyl moiety. The compound is widely recognized in chemical research as a reference standard and intermediate in organic synthesis . Key synonyms include Benzeneacetic acid, α-phenyl-, ethyl ester, NSC 17496, and Diphenylacetic acid ethyl ester .

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2,2-diphenylethyl 3-oxobutanoate

InChI

InChI=1S/C18H18O3/c1-14(19)12-18(20)21-13-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3

InChI Key

BZOWXNPUHXXHPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(Diethylamino)-2-Phenylacetate (CAS 2059944-97-5)

  • Molecular Formula: C₁₄H₂₁NO₂ .
  • Key Features: Incorporates a diethylamino group (-N(C₂H₅)₂) at the α-position of the phenylacetate backbone.
  • Applications : Used as a synthetic intermediate in pharmaceuticals and fine chemicals .

Dimethylaminoethyl-2-Cyclohexyl-2-Hydroxy-2-Phenylacetate

  • Key Features: Contains a cyclohexyl group, a hydroxyl (-OH) group, and a dimethylaminoethyl ester moiety. The cyclohexyl group introduces steric bulk, while the hydroxyl group enables hydrogen bonding .
  • Applications : Likely utilized in specialized organic synthesis or as a chiral building block due to its complex stereochemistry.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Features Primary Applications
This compound 3468-99-3 C₁₆H₁₆O₂* Two phenyl groups, ethyl ester Reference standard, synthesis
Ethyl 2-(Diethylamino)-2-Phenylacetate 2059944-97-5 C₁₄H₂₁NO₂ Diethylamino group, phenylacetate backbone Pharmaceutical intermediates
Dimethylaminoethyl-2-Cyclohexyl-2-Hydroxy-2-Phenylacetate N/A N/A Cyclohexyl, hydroxyl, dimethylaminoethyl Specialized synthesis

*Inferred from diphenylacetic acid (C₁₄H₁₂O₂) + ethyl ester group.

Research Findings and Functional Implications

  • Solubility and Reactivity: The diethylamino group in Ethyl 2-(diethylamino)-2-phenylacetate likely increases water solubility compared to this compound, making it more suitable for aqueous-phase reactions .
  • Steric Effects: The cyclohexyl group in Dimethylaminoethyl-2-cyclohexyl-2-hydroxy-2-phenylacetate may reduce reactivity in nucleophilic substitution reactions due to steric hindrance .
  • Pharmacological Potential: Amino-substituted analogues (e.g., Ethyl 2-(diethylamino)-2-phenylacetate) are often explored for bioactive properties, whereas this compound’s applications remain focused on analytical and synthetic chemistry .

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